molecular formula C12H16O4 B8570434 3-(2,4-Dimethoxyphenyl)propionic acid methyl ester

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester

Cat. No.: B8570434
M. Wt: 224.25 g/mol
InChI Key: QMBXDFXFCRVADN-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester is an organic compound with the molecular formula C12H16O4. It is a derivative of propanoic acid and features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-dimethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2,4-dimethoxyphenyl)propanoic acid, while reduction could produce 3-(2,4-dimethoxyphenyl)propanol .

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then exert various effects on cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)propanoate
  • Methyl 3-(2,4-dimethoxyphenyl)acrylate
  • Methyl 3-(2,4-dimethoxy-5-nitrophenyl)propanoate

Uniqueness

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(2,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-14-10-6-4-9(11(8-10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3

InChI Key

QMBXDFXFCRVADN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.8 g of 2,4-dimethoxycinnamic acid are dissolved in a hot mixture of 500 ml of methanol and 100 ml of ethyl acetate and, after addition of 1 g of catalyst (10% Pd/C), hydrogenated under atmospheric pressure. The uptake of hydrogen ought to be complete after 3 hours. If the hydrogenation is incomplete, more fresh catalyst is added. After the reaction is complete, the catalyst is removed, the solution is concentrated to about 200 ml, 20 ml of an approx. 2.4 M methanolic hydrochloric acid solution are added, and the mixture is left to stand at room temperature for 2 days. The esterification is then complete. The methanol is removed in vacuo, the residue is taken up in 200 ml of ethyl acetate, and the organic phase is washed with NaHCO3 solution and saturated NaCl solution (50 ml each 3 times), dried over Na2SO4 and concentrated.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

113.8 g of methyl 2,4-dimethoxycinnamate are dissolved in 1.5 1 of methanol while heating and are hydrogenated on 5 g of catalyst (10% Pd/C). The catalyst is removed by filtration and the filtrate is concentrated. 113 g of an oil remain and are immediately used in the subsequent Friedel-Crafts acylation.
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two

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